molecular formula C18H15ClN4O2 B2429149 (Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-75-3

(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2429149
CAS No.: 305355-75-3
M. Wt: 354.79
InChI Key: LPAJKNBBZRICPD-JAIQZWGSSA-N
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Description

(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A novel crystal of a related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic techniques. The anti-diabetic potential of this compound was evaluated against α-glucosidase and α-amylase enzymes, demonstrating significant inhibitory activity. Molecular docking studies highlighted its potential as a more potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
  • Another study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in an acidic solution. These compounds demonstrated high inhibition efficiency and were studied using electrochemical and computational approaches (Paul, Yadav, & Obot, 2020).

Biological Evaluations and Molecular Docking

  • Synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were conducted, suggesting the compound's potential as an anti-diabetic agent. This was supported by molecular docking studies indicating its efficacy (Karrouchi et al., 2021).
  • A fluorescent sensor based on a pyrazole derivative was developed for the detection of Zn2+ and Mg2+ in human gastric adenocarcinoma cells. This sensor showed excellent selectivity and sensitivity, highlighting the compound's application in biological imaging (Dhara et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir for several hours at room temperature to form the Schiff base.", "Step 3: Reduce the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired compound.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS No.

305355-75-3

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.79

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11-

InChI Key

LPAJKNBBZRICPD-JAIQZWGSSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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